



Application Note: Structural Elucidation of 6-Methylundecanoyl-CoA using NMR Spectroscopy

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Compound of Interest		
Compound Name:	6-Methylundecanoyl-CoA	
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Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules.[1][2] For complex biological molecules like **6-Methylundecanoyl-CoA**, a branched-chain fatty acyl-coenzyme A derivative, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts. This application note provides a detailed protocol for acquiring and interpreting NMR data to confirm the structure of **6-Methylundecanoyl-CoA**. Acyl-CoA molecules are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the TCA cycle, making their structural verification paramount in metabolic research.[3][4][5][6]

Principle The structural elucidation process involves a series of NMR experiments. A 1D ¹H NMR spectrum provides initial information about the types of protons and their relative numbers.[7] The 1D ¹³C NMR spectrum reveals the number of unique carbon environments. Subsequently, 2D correlation experiments are used to piece the structure together.

- COSY (COrrelation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, revealing ¹H-¹H spin systems.[8]
- HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[8][9]



• HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[8][9]

Structural Analysis of 6-Methylundecanoyl-CoA

The following data is a representative example for the structural elucidation of **6-Methylundecanoyl-CoA**, based on established chemical shift values for branched-chain fatty acids and coenzyme A derivatives.[1][9]

Structure and Numbering:

Data Presentation

Quantitative data from 1D and 2D NMR experiments are summarized below for clarity and easy interpretation.

Table 1: Representative ¹H NMR Data for **6-Methylundecanoyl-CoA** (500 MHz, D₂O)

Position	Chemical Shift (δ, ppm)	Multiplicity	Integration	J (Hz)	Assignment
11	0.88	t	3H	7.0	-СН₃
12	0.85	d	3H	6.5	6-СН₃
10-7, 5-3	1.20-1.40	m	14H	-	-(CH ₂) ₇ -
6	1.55	m	1H	-	-CH(CH₃)-
2	2.85	t	2H	7.5	-CH ₂ -C=O
CoA-H ^a	3.55	t	2H	6.5	-S-CH2-CH2- NH-

| CoA-Hb | 3.85 | t | 2H | 6.5 | -S-CH2-CH2-NH- |

Table 2: Representative ¹³C NMR Data for **6-Methylundecanoyl-CoA** (125 MHz, D₂O)



Position	Chemical Shift (δ, ppm)	Assignment
1	205.0	-C=O
11	14.2	-CH₃
12	19.5	6-CH₃
2	45.5	-CH ₂ -C=O
3	25.8	-CH ₂ -
4	29.0	-CH ₂ -
5	36.5	-CH₂-
6	39.0	-CH(CH₃)-
7	27.0	-CH ₂ -
8-10	29.5-32.0	-(CH ₂) ₃ -

| CoA Carbons | (various) | Coenzyme A Moiety |

Table 3: Key 2D NMR Correlations for Structural Elucidation



Experiment	Key Correlations (¹ H - ¹ H or ¹ H - ¹³ C)	Interpretation
COSY	H-2 (2.85 ppm) ↔ H-3	Connects the carbonyl group to the acyl chain.
	H-6 (1.55 ppm) ↔ H-12 (0.85 ppm)	Confirms the methyl branch at position 6.
	H-6 (1.55 ppm) ↔ H-5, H-7	Links the branch point to the rest of the chain.
HSQC	H-11 (0.88 ppm) ↔ C-11 (14.2 ppm)	Assigns the terminal methyl group.
	H-12 (0.85 ppm) ↔ C-12 (19.5 ppm)	Assigns the branch methyl group.
	H-2 (2.85 ppm) ↔ C-2 (45.5 ppm)	Assigns the α-methylene group.
	H-6 (1.55 ppm) ↔ C-6 (39.0 ppm)	Assigns the methine at the branch point.
НМВС	H-2 (2.85 ppm) ↔ C-1 (205.0 ppm), C-3, C-4	Confirms the α-position and links to the carbonyl and chain.
	H-12 (0.85 ppm) ↔ C-6 (39.0 ppm), C-5, C-7	Confirms the location of the methyl branch at C-6.

| | H-11 (0.88 ppm) $\,\leftrightarrow\,$ C-10, C-9 | Confirms the terminal end of the acyl chain. |

Experimental Protocols and Workflow Logical Workflow for Structural Elucidation

The overall process from sample acquisition to final structure confirmation follows a logical sequence.





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Caption: Experimental workflow from sample preparation to structure confirmation.

Detailed Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[10]

- Weighing: Accurately weigh 5-10 mg of purified 6-Methylundecanoyl-CoA. For acyl-CoA compounds, ensuring high purity and freedom from unbound coenzyme A is crucial.[11]
- Dissolution: Dissolve the sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is chosen as the solvent to avoid a large interfering solvent signal from water.
- Standard: Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (δ = 0.0 ppm).[11]
- Mixing: Vortex the sample gently until the solute is completely dissolved. The solution must be clear and free of any particulate matter.[10]
- Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.[10]

2. NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) for optimal resolution.[12]



- Protocol: 1D ¹H NMR
 - Tune and match the ¹H probe.
 - Set the temperature (e.g., 298 K).
 - Acquire the spectrum using a standard pulse program with water suppression (e.g., excitation sculpting).[11]
 - Typical Parameters:

Spectral Width: 12-16 ppm

Acquisition Time: 2-3 s

Relaxation Delay: 2 s

Number of Scans: 16-64

Protocol: 1D ¹³C NMR

- Tune and match the ¹³C probe.
- Acquire the spectrum using a proton-decoupled pulse program.
- Typical Parameters:

Spectral Width: 220-240 ppm

Acquisition Time: 1-2 s

Relaxation Delay: 2-5 s

Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H).[7][10]

Protocol: 2D ¹H-¹H COSY

• Use a standard gradient-selected COSY (gCOSY) pulse sequence.



- Acquire data with 1024-2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
- Set the number of scans per increment (e.g., 4-8) to achieve a good signal-to-noise ratio.
- Protocol: 2D ¹H-¹³C HSQC
 - Use a standard gradient-selected, multiplicity-edited HSQC pulse sequence to differentiate
 CH/CH₃ (positive) from CH₂ (negative) signals.[9]
 - Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to ~180 ppm.
 - Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
 - Acquire with ~128-256 increments in the ¹³C dimension.
- Protocol: 2D ¹H-¹³C HMBC
 - Use a standard gradient-selected HMBC pulse sequence.
 - Set spectral widths similar to the HSQC experiment.
 - Optimize the long-range coupling constant ("JCH) to a value of 8-10 Hz to observe 2- and 3-bond correlations.[8]
 - Acquire with ~256-512 increments in the ¹³C dimension and a sufficient number of scans (e.g., 16-32) per increment.

Metabolic Significance of Branched-Chain Acyl-CoAs

6-Methylundecanoyl-CoA is a branched-chain fatty acyl-CoA. Such molecules are important intermediates in cellular metabolism. They can be derived from the breakdown of branched-chain amino acids or from dietary sources. Acyl-CoAs are central hubs in metabolism, participating in fatty acid β -oxidation for energy production and serving as substrates for the synthesis of complex lipids.[3][5] Furthermore, branched-chain acyl-CoAs can act as signaling



molecules by activating nuclear receptors like the peroxisome proliferator-activated receptor α (PPAR α), which regulates the expression of genes involved in lipid metabolism.[13][14]

Metabolic Context of Acyl-CoA

Sources **Fatty Acids** Branched-Chain Coenzyme A (e.g., 6-Methylundecanoic Acid) (from Vitamin B5) Amino Acids Acyl-CoA Catabolism Synthetase 6-Methylundecanoyl-CoA Metabolic Fates PPARα Activation Complex Lipid **β-Oxidation** (Gene Regulation) **Synthesis** Energy (Acetyl-CoA, Succinyl-CoA)

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Caption: Role of 6-Methylundecanoyl-CoA in key metabolic pathways.

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Methodological & Application





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